molecular formula C16H17NO2 B3035188 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 303770-09-4

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B3035188
CAS No.: 303770-09-4
M. Wt: 255.31 g/mol
InChI Key: QKRYJUSDORXLKY-UHFFFAOYSA-N
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Description

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is a Schiff base, which is a type of imine compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,5-dimethylaniline and 6-methoxysalicylaldehyde in the presence of a suitable solvent such as methanol . The reaction is usually carried out at room temperature, and the product is obtained as an orange precipitate, which is then filtered and washed with methanol to yield the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenolic and imine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenolic or imine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-8-12(2)14(9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRYJUSDORXLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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